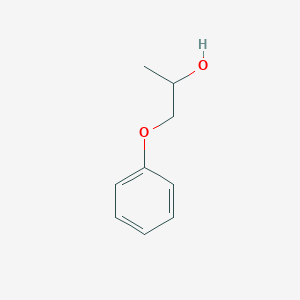

1-Phenoxy-2-propanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Propylenphenoxetol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Lösungsmittel und Reagenz in der organischen Synthese verwendet.

Biologie: Aufgrund seiner antimikrobiellen Eigenschaften wird es zur Konservierung biologischer Proben eingesetzt.

Medizin: Als Konservierungsmittel in pharmazeutischen Formulierungen enthalten.

Industrie: Wird in der Formulierung von Kosmetika, Körperpflegeprodukten und Reinigungsmitteln eingesetzt

5. Wirkmechanismus

Propylenphenoxetol entfaltet seine antimikrobielle Wirkung, indem es die Zellmembranen von Mikroorganismen stört. Diese Störung führt zum Auslaufen von Zellinhalten und letztendlich zum Zelltod. Die Verbindung zielt auf verschiedene molekulare Pfade, die an der Aufrechterhaltung der Zellmembranintegrität beteiligt sind .

Ähnliche Verbindungen:

Phenoxyethanol: Ein weiteres weit verbreitetes Konservierungsmittel mit ähnlichen antimikrobiellen Eigenschaften.

Propylenglykol: Als Lösungsmittel und Konservierungsmittel in verschiedenen Formulierungen verwendet

Einzigartigkeit: Propylenphenoxetol ist aufgrund seiner breiten antimikrobiellen Aktivität und Kompatibilität mit einer Vielzahl chemischer Verbindungen einzigartig. Es verursacht keine Farb- oder Geruchveränderungen, wodurch es sich für den Einsatz in empfindlichen Formulierungen eignet .

Wirkmechanismus

Result of Action:

- Anesthesia : 1-Phenoxy-2-propanol acts as an anesthetic in gastropods . It likely disrupts neuronal membrane function, leading to anesthesia.

- Mitochondrial Dysfunction : Exposure to this compound reduces ATP levels and disrupts mitochondrial membrane potential .

Action Environment:

Biochemische Analyse

Biochemical Properties

1-Phenoxy-2-propanol is a glycol ether and can be synthesized by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst

Cellular Effects

It has been used as an anesthetic in gastropods, suggesting that it may interact with neural and muscular tissues . In the model organism Caenorhabditis elegans, this compound has been shown to cause significant stress, as indicated by the daf-16 reporter .

Molecular Mechanism

Its anesthetic properties suggest that it may interact with neural and muscular tissues, potentially influencing ion channels or neurotransmitter receptors .

Temporal Effects in Laboratory Settings

It has been shown to cause significant stress in C. elegans over time .

Dosage Effects in Animal Models

It has been used as an anesthetic in gastropods, suggesting that its effects may be dose-dependent .

Metabolic Pathways

It is known to be a glycol ether, suggesting that it may be metabolized through pathways involving ether cleavage .

Transport and Distribution

Given its solubility in organic solvents, it may be able to cross cell membranes and distribute throughout tissues .

Subcellular Localization

Given its solubility in organic solvents, it may be able to cross cell membranes and localize within various cellular compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Propylenphenoxetol wird typischerweise durch die Hydroxyethylierung von Phenol synthetisiert. Dieser Prozess beinhaltet die Reaktion von Phenol mit Ethylenoxid in Gegenwart von Alkalihydroxiden oder Alkali-Borhydriden . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von Propylenphenoxetol ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktoren, die die exotherme Natur der Reaktion bewältigen können. Das Produkt wird dann durch Destillation und andere Trennverfahren gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Propylenphenoxetol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Phenoxyessigsäure oxidiert werden.

Reduktion: Es kann zu Phenoxypropanol reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen mit Halogeniden eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenide wie Natriumchlorid oder -bromid werden unter basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Phenoxyessigsäure.

Reduktion: Phenoxypropanol.

Substitution: Verschiedene Phenoxyderivate abhängig vom verwendeten Halogenid.

Vergleich Mit ähnlichen Verbindungen

Phenoxyethanol: Another widely used preservative with similar antimicrobial properties.

Propylene glycol: Used as a solvent and preservative in various formulations

Uniqueness: Propylene phenoxetol is unique due to its broad-spectrum antimicrobial activity and compatibility with a wide range of chemical compounds. It does not cause changes in color or odor, making it suitable for use in sensitive formulations .

Biologische Aktivität

1-Phenoxy-2-propanol (PP), also known as propylene glycol phenyl ether, is an organic compound with diverse applications, particularly in neurophysiology and as a preservative in cosmetics. This article delves into its biological activity, focusing on its anesthetic properties, toxicity, and environmental impact.

This compound has the molecular formula CHO and a molecular weight of 152.19 g/mol. It is characterized by its solubility in water (198 g/L at 20 °C) and a boiling point of 243 °C . The compound is often used as a solvent and a preservative due to its effective antimicrobial properties.

Anesthetic Properties

Case Study: Efficacy in Aquatic Species

Research has demonstrated that this compound serves as an effective anesthetic for various aquatic organisms, including common carp (Cyprinus carpio). In a comparative study, the anesthetic potency and acute toxicity of this compound were evaluated against 2-phenoxyethanol. The findings indicated that:

- Effective Concentrations : The effective concentration for anesthesia was found to be around 415 to 460 mg/L for PP, while 600 mg/L was required for 2-phenoxyethanol.

- Recovery Times : Recovery times were approximately 10 minutes for both agents, suggesting that PP might be a preferable option due to its lower required concentration .

Toxicity Studies

Acute Toxicity Assessment

A significant aspect of understanding the biological activity of PP involves evaluating its toxicity. The 96-hour LC50 values were determined in juvenile carp:

| Compound | LC50 (mg/L) |

|---|---|

| This compound | 304.2 |

| 2-Phenoxyethanol | 327.9 |

These results indicate that both compounds are relatively safe for use as anesthetics in fish, with PP showing slightly lower toxicity .

Environmental Impact

This compound undergoes rapid biodegradation in aerobic soil conditions, which is crucial for assessing its environmental safety. Studies have shown that it can be effectively degraded by microbial action, reducing the risk of long-term ecological damage .

Dermal Absorption Studies

Percutaneous Permeability

In cosmetic applications, understanding the dermal absorption of PP is essential. A study using the Franz diffusion method assessed percutaneous absorption rates:

| Formulation | Absorption Rate (%) | Skin Permeability (mg/cm²) |

|---|---|---|

| Shampoo | 50.0 ± 6.0 | 1377.2 ± 240.1 |

| Cream | 33.0 ± 3.2 | 1038.0 ± 72.2 |

These findings suggest that PP can penetrate the skin barrier effectively, which is important for its role as a preservative in cosmetic formulations .

Stress Response Studies

Impact on Model Organisms

Recent research involving Caenorhabditis elegans demonstrated that exposure to PP induces stress responses, as indicated by activation of stress-related genes such as daf-16. This study highlights the importance of considering potential stress-related effects when using immobilizing agents in biological experiments .

Eigenschaften

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.